Calcium Mobilization Inhibition vs. SC-41930
Etalocib (LY293111) demonstrates a marked disconnect between receptor binding affinity and functional antagonism. In a direct head-to-head comparison with the LTB4 antagonist SC-41930, both compounds exhibited similar [3H]LTB4 binding displacement (Etalocib Ki = 25 nM; SC-41930 Ki = 17 nM). However, Etalocib was approximately 40-fold more potent in blocking LTB4-induced calcium mobilization in human neutrophils [1]. This functional superiority cannot be predicted from binding data alone and is a critical differentiator for in vitro functional assays.
| Evidence Dimension | Inhibition of LTB4-induced calcium mobilization (functional antagonism) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | SC-41930: IC50 = 808 nM |
| Quantified Difference | 40-fold higher potency (Etalocib IC50 = 20 nM vs. 808 nM) |
| Conditions | Human neutrophils, LTB4 stimulation, calcium mobilization measured via fluorescence |
Why This Matters
Functional potency in cellular assays may not correlate with binding affinity; Etalocib's superior functional antagonism makes it the preferred tool compound for investigating LTB4-mediated neutrophil activation pathways where calcium flux is the relevant readout.
- [1] Jackson WT, Froelich LL, Boyd RJ, et al. Blockade of human neutrophil activation by LY293111. Biochem Pharmacol. 1995;50(4):551-559. View Source
